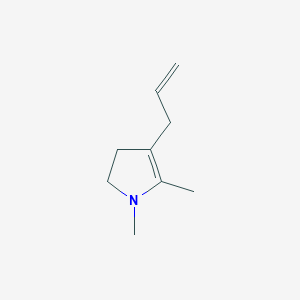
1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound. It belongs to the class of pyrroles, which are five-membered rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5, and a prop-2-en-1-yl group at position 4. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization. For instance, the reaction of 4-methylpent-3-en-2-one with ammonia or primary amines under acidic conditions can lead to the formation of the desired pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
科学研究应用
1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular functions.
相似化合物的比较
Similar Compounds
1,5-Dimethyl-2,3-dihydro-1H-pyrrole: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.
4-(Prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole: Lacks the methyl groups at positions 1 and 5, affecting its stability and biological activity.
1-Methyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness
1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
89862-87-3 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
1,5-dimethyl-4-prop-2-enyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C9H15N/c1-4-5-9-6-7-10(3)8(9)2/h4H,1,5-7H2,2-3H3 |
InChI 键 |
XNJILBUTIFRKNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCN1C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


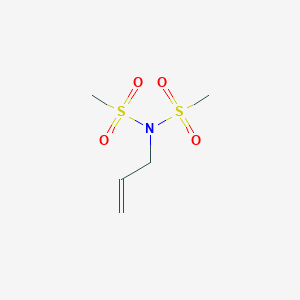

![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
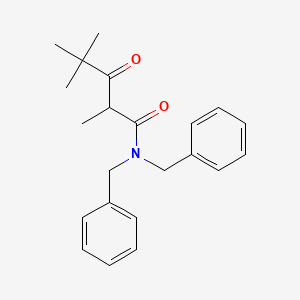
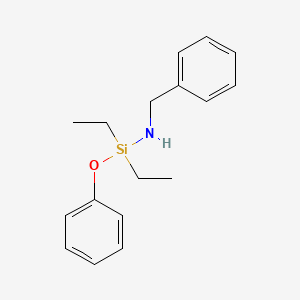
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)

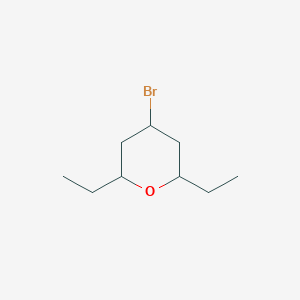



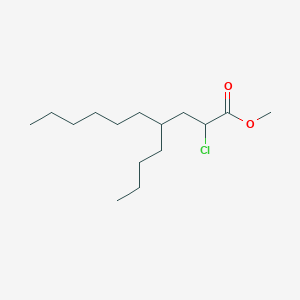
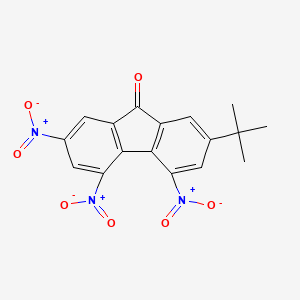
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
